molecular formula C10H9BrN2O2 B1267727 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione CAS No. 6943-33-5

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Cat. No.: B1267727
CAS No.: 6943-33-5
M. Wt: 269.09 g/mol
InChI Key: GWKFINAXYHAEHZ-UHFFFAOYSA-N
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Description

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine ring substituted with a bromophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromoaniline with methyl isocyanate, followed by cyclization with glyoxal under acidic conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Oxidized derivatives of the imidazolidine ring.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the imidazolidine ring can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • 5-(3-Chloro-phenyl)-5-methyl-imidazolidine-2,4-dione
  • 5-(3-Fluoro-phenyl)-5-methyl-imidazolidine-2,4-dione
  • 5-(3-Methyl-phenyl)-5-methyl-imidazolidine-2,4-dione

Comparison: Compared to its analogs, 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall stability.

Properties

IUPAC Name

5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKFINAXYHAEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287859
Record name 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6943-33-5
Record name 6943-33-5
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Record name 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione
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Synthesis routes and methods

Procedure details

To a suspension of ammonium carbonate (20.5 g, 225 mmol) and potassium cyanide (8.6 g, 125 mmol) in EtOH/water (160 mL, 1/1) at 23° C. was added 3-bromoacetophenone (6.61 mL, 50 mmol). The pressure-tube was sealed and heated for 24 h at 95° C., then cooled to 23° C. The solution was diluted with water (300 mL), the solid removed by filtration and dried under vacuum to give the desired material (11.3 g, 84%). MS (ES+): 269/271 (M+H), 310/312 (M+H+ CH3CN).
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
6.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
84%

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